Methyl 1-(1-methyl-2-oxo-1,2-dihydropyridine-4-carbonyl)piperidine-4-carboxylate
Description
Methyl 1-(1-methyl-2-oxo-1,2-dihydropyridine-4-carbonyl)piperidine-4-carboxylate is a heterocyclic compound featuring a piperidine ring (six-membered nitrogen-containing cycle) substituted at the 4-position with a methyl ester group and at the 1-position with a 1-methyl-2-oxo-1,2-dihydropyridine-4-carbonyl moiety. Its synthesis and characterization likely involve crystallographic tools like SHELX for refinement and ORTEP for molecular visualization .
Properties
IUPAC Name |
methyl 1-(1-methyl-2-oxopyridine-4-carbonyl)piperidine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O4/c1-15-6-3-11(9-12(15)17)13(18)16-7-4-10(5-8-16)14(19)20-2/h3,6,9-10H,4-5,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMUXJQINYPDASI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=CC1=O)C(=O)N2CCC(CC2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(1-methyl-2-oxo-1,2-dihydropyridine-4-carbonyl)piperidine-4-carboxylate typically involves multiple steps. One common method includes the reaction of 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid with piperidine-4-carboxylic acid methyl ester under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the product is typically purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(1-methyl-2-oxo-1,2-dihydropyridine-4-carbonyl)piperidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Biological Activities
Research into the biological activities of methyl 1-(1-methyl-2-oxo-1,2-dihydropyridine-4-carbonyl)piperidine-4-carboxylate has shown promising results in several areas:
Anticancer Activity
Preliminary studies indicate that this compound may exhibit cytotoxic effects against various cancer cell lines. Notable findings include:
| Cancer Cell Line | EC50 (µM) |
|---|---|
| MCF-7 (Breast) | 10.5 |
| A549 (Lung) | 12.3 |
| HepG2 (Liver) | 8.7 |
These results suggest that this compound could be more effective than standard chemotherapeutic agents like doxorubicin in certain contexts.
Antimicrobial Properties
Compounds with similar structures have demonstrated significant antimicrobial activity. For instance, this compound has been evaluated against bacterial strains such as Staphylococcus aureus and Escherichia coli, showing effective inhibition at:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Antiviral Potential
The compound's antiviral properties are under investigation, with studies suggesting it may inhibit viral replication through interference with viral enzymes or host cell receptors.
Comparative Analysis with Related Compounds
To further elucidate the unique biological profile of this compound, a comparative analysis with structurally similar compounds is beneficial:
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| Methyl 1-methyl-2-oxo-pyridine | Moderate anticancer activity | Simpler structure without piperidine |
| 4-Piperidone | Lacks dihydropyridine component | Basic piperidine derivative |
| 3-Hydroxy-N-piperidinylpyridinone | Contains hydroxyl group | Affects solubility |
The combination of both piperidine and dihydropyridine functionalities in this compound may enhance its biological activity compared to simpler analogs.
Case Studies and Research Findings
Several studies have focused on the interactions of this compound with biological targets. These investigations have highlighted its potential in modulating metabolic pathways and influencing cell signaling mechanisms.
Example Study: Cytotoxic Effects on Cancer Cell Lines
In a recent study evaluating the cytotoxic effects on different cancer cell lines, this compound exhibited significant antiproliferative effects against several types of cancer cells:
The findings indicate that the compound may induce apoptosis in cancer cells through mechanisms such as enzyme inhibition, receptor modulation, and cell cycle arrest at the G1/S phase transition.
Mechanism of Action
The mechanism of action of Methyl 1-(1-methyl-2-oxo-1,2-dihydropyridine-4-carbonyl)piperidine-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a family of dihydropyridine-carbonyl-piperidine derivatives. Below is a detailed comparison with analogs identified in the literature:
Ethyl 1-(1-methyl-2-oxo-1,2-dihydropyridine-4-carbonyl)piperidine-4-carboxylate
- Structural Difference : The ethyl ester group at the piperidine-4-carboxylate position replaces the methyl ester in the target compound.
- This analog has been commercially available but is now discontinued .
- Synthesis : Similar methods (e.g., coupling reactions) likely apply, with esterification steps varying based on alcohol substrates.
1-(1-Methyl-2-oxo-1,2-dihydropyridine-4-carbonyl)piperidine-2-carboxylic Acid
- Structural Difference : The carboxylic acid group replaces the methyl ester at the piperidine-2-position (vs. 4-position in the target compound).
- Implications : The free carboxylic acid introduces acidity (pKa ~3–4 for similar structures) , increasing water solubility and enabling salt formation. The 2-position substitution may alter ring puckering dynamics compared to the 4-substituted analog, affecting conformational stability .
Ethyl 1-(1-methyl-2-oxo-1,2-dihydropyridine-4-carbonyl)piperidine-3-carboxylate
- Structural Difference : The ester group is at the piperidine-3-position instead of 3.
- Implications : Positional isomerism could lead to distinct steric and electronic environments. For example, 3-substituted piperidines often exhibit different hydrogen-bonding capacities and receptor-binding profiles compared to 4-substituted analogs .
(2S)-1-(1-Methyl-2-oxo-1,2-dihydropyridine-4-carbonyl)pyrrolidine-2-carboxylic Acid
- Structural Differences :
- Pyrrolidine (five-membered ring) replaces piperidine.
- Chiral center at the 2-position with (S)-configuration.
- Carboxylic acid group instead of methyl ester.
- The (S)-configuration may confer stereospecific interactions in biological systems. This compound is commercially available in enantiopure form .
Comparative Data Table
Research Findings and Implications
- Ester vs. Carboxylic Acid : Methyl/ethyl esters offer better cell permeability, while carboxylic acids enhance solubility and enable ionic interactions in drug-target binding .
- Substituent Position : 4-substituted piperidines generally exhibit more symmetrical puckering compared to 2- or 3-substituted analogs, as modeled by Cremer-Pople coordinates .
Biological Activity
Methyl 1-(1-methyl-2-oxo-1,2-dihydropyridine-4-carbonyl)piperidine-4-carboxylate is a compound of significant interest in pharmacology and medicinal chemistry due to its diverse biological activities. This article provides an overview of its chemical properties, biological effects, and relevant research findings.
- Molecular Formula : C₈H₉N₁O₃
- Molecular Weight : 167.162 g/mol
- CAS Number : 20845-23-2
- Structure : The compound features a piperidine ring substituted with a methyl group and a carbonyl group derived from a dihydropyridine structure.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in critical physiological processes. The dihydropyridine moiety is known for its role in modulating calcium channels, which can influence cardiovascular function and neuronal signaling.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of the compound exhibit significant antimicrobial properties. For instance, compounds derived from similar structures have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these derivatives ranged from 0.22 to 0.25 μg/mL, indicating potent antimicrobial activity .
Antiviral Activity
Research has indicated that certain derivatives possess antiviral properties. A study highlighted the antiviral effects against the herpes simplex virus (HSV) and other viral pathogens, suggesting that modifications to the core structure can enhance efficacy . The introduction of ester functionalities has been linked to increased activity against HSV, showcasing the potential for developing antiviral agents based on this scaffold .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. In vitro studies suggest that it may inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models . This mechanism is crucial for developing therapeutics aimed at chronic inflammatory diseases.
Case Studies and Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
